N-(2-Oxopentyl)butanamide
Description
N-(2-Oxopentyl)butanamide is a ketone-containing amide derivative characterized by a pentyl chain substituted with a carbonyl group at the 2-position, linked to a butanamide backbone. The presence of the oxo group in the alkyl chain enhances its electrophilicity, making it a candidate for nucleophilic additions or condensation reactions. Applications may span organic synthesis intermediates, pharmaceutical precursors, or analytical standards, though further research is needed to confirm these uses.
Properties
CAS No. |
142821-34-9 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-(2-oxopentyl)butanamide |
InChI |
InChI=1S/C9H17NO2/c1-3-5-8(11)7-10-9(12)6-4-2/h3-7H2,1-2H3,(H,10,12) |
InChI Key |
IXJHBMWGEYWEDS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CNC(=O)CCC |
Canonical SMILES |
CCCC(=O)CNC(=O)CCC |
Synonyms |
Butanamide, N-(2-oxopentyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-Oxopentyl)butanamide with three closely related compounds, emphasizing synthesis, structural features, and functional roles.
N-Butyl-3-oxo-butanamide
- Structure : Features a butyl group attached to the nitrogen of a 3-oxo-butanamide moiety.
- Synthesis : Prepared via reaction of diketene with 1-butylamine in benzene/water, yielding 89% after purification .
- Key Differences : The oxo group is at the 3-position (vs. 2-position in this compound), and the alkyl chain is shorter (butyl vs. pentyl). This positional variance may alter tautomerization kinetics and reactivity.
- Applications : Serves as a precursor for α-oxoketene S,S-acetals, which are intermediates in heterocyclic chemistry .
3-Oxo-2-Phenylbutanamide
- Structure : Contains a phenyl group at the 2-position and a 3-oxo group on the butanamide backbone.
- Synthesis : Used as an analytical reference standard; prepared via methods analogous to acetoacetamide derivatives .
- Key Differences : The aromatic phenyl group introduces steric and electronic effects absent in this compound. The phenyl moiety enhances rigidity and may influence binding in biological systems.
- Applications : Recognized as a precursor in amphetamine synthesis, highlighting the role of ketone-containing amides in illicit drug manufacturing .
Pharmacopeial Butanamide Derivatives
- Examples : Complex stereoisomers such as (R)-N-[(2S,4S,5S)-5-(substituted)phenylhexan-2-yl]-3-methyl-2-oxo-tetrahydropyrimidinyl butanamide .
- Key Differences: These derivatives exhibit intricate stereochemistry (e.g., R/S configurations) and additional functional groups (e.g., hydroxy, dimethylphenoxy), which are absent in this compound. Such features are critical for receptor binding in pharmaceutical contexts.
- Applications : Designed for high-affinity interactions in drug candidates, likely targeting enzymes or receptors in metabolic pathways .
Comparative Data Table
Research Implications and Gaps
- Reactivity: The 2-oxo group in this compound may favor enolate formation over 3-oxo analogs, enabling unique alkylation or cyclization pathways.
- Synthesis Optimization : Methods from N-butyl-3-oxo-butanamide synthesis (e.g., diketene-amine reactions ) could be adapted for this compound, though pentylamine availability and steric effects may require adjustments.
- Pharmacological Potential: Unlike pharmacopeial derivatives , the lack of stereocenters in this compound limits its direct drug applicability but suggests utility in simpler bioactive scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
